molecular formula C13H14ClN3O2 B11373223 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

Cat. No.: B11373223
M. Wt: 279.72 g/mol
InChI Key: MKRCOJNVYRDYIQ-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a 1,2,5-oxadiazole (furazan) derivative characterized by a 4-chlorophenyl substituent at the 4-position of the oxadiazole ring and a 3-methylbutanamide group at the 3-position. This compound belongs to a class of molecules widely studied for their biological activities, including antiproliferative and antiplasmodial properties .

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C13H14ClN3O2/c1-8(2)7-11(18)15-13-12(16-19-17-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18)

InChI Key

MKRCOJNVYRDYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidoximes with Nitriles

A widely employed method involves the reaction of 4-chlorophenylamidoxime with a nitrile derivative under acidic or oxidative conditions. For example:

  • Synthesis of 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine :

    • Step 1 : 4-Chlorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water at 80°C to yield 4-chlorophenylamidoxime.

    • Step 2 : The amidoxime is reacted with cyanogen bromide (BrCN) in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12 hours. This forms the oxadiazole ring with an amine group at position 3.

Reaction Conditions :

ParameterValue
SolventDichloromethane (DCM)
Temperature0–5°C → RT
Time12 hours
Yield68–72%

Diacylhydrazine Cyclodehydration

Alternative routes utilize diacylhydrazines derived from 4-chlorophenylglyoxylic acid and 3-methylbutanohydrazide:

  • Step 1 : 4-Chlorophenylglyoxylic acid is condensed with 3-methylbutanohydrazide in tetrahydrofuran (THF) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Step 2 : The resulting diacylhydrazine is treated with phosphorus oxychloride (POCl₃) at reflux (110°C) for 6 hours to induce cyclodehydration.

Optimization Insights :

  • POCl₃ vs. H₂SO₄ : POCl₃ affords higher yields (75–80%) compared to sulfuric acid (50–55%) due to milder reaction conditions.

  • Solvent Effects : THF outperforms dimethylformamide (DMF) in minimizing side reactions (e.g., hydrolysis).

Amide Coupling with 3-Methylbutanoyl Chloride

The 3-methylbutanamide moiety is introduced via nucleophilic acyl substitution using 3-methylbutanoyl chloride and the oxadiazol-3-amine intermediate.

Acyl Chloride Preparation

  • Step 1 : 3-Methylbutanoic acid (isovaleric acid) is refluxed with thionyl chloride (SOCl₂) at 70°C for 3 hours to generate 3-methylbutanoyl chloride.

Reaction Metrics :

ParameterValue
SolventToluene
Temperature70°C
Time3 hours
Yield90–95%

Amide Bond Formation

  • Step 2 : The oxadiazol-3-amine is dissolved in DCM and treated with triethylamine (TEA) as a base. 3-Methylbutanoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

Critical Parameters :

  • Base Selection : TEA (yield: 85%) outperforms pyridine (70%) by reducing side-product formation.

  • Solvent : DCM ensures homogeneity and minimizes racemization compared to THF.

Palladium-Catalyzed Functionalization (Post-Cyclization)

For advanced functionalization, palladium-mediated cross-coupling can introduce the 4-chlorophenyl group after oxadiazole formation. This method is less common but offers regioselectivity advantages.

Suzuki-Miyaura Coupling

  • Step 1 : A brominated oxadiazole intermediate (e.g., 3-amino-4-bromo-1,2,5-oxadiazole) is reacted with 4-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 90°C.

Performance Metrics :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
LigandNone
Temperature90°C
Yield60–65%

Challenges and Mitigation

  • Competing Side Reactions : Oxidative homocoupling of boronic acids is suppressed by degassing the solvent and using excess Na₂CO₃.

  • Catalyst Loading : Higher Pd concentrations (10 mol%) improve yields but increase costs.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Amidoxime Cyclization7298LowHigh
Diacylhydrazine Route8095ModerateModerate
Suzuki Coupling6590HighLow

Key Findings :

  • The amidoxime cyclization method is optimal for large-scale production due to its cost-effectiveness and high yield.

  • The Suzuki coupling route, while less efficient, enables late-stage diversification for derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can be synthesized through various multi-step organic reactions involving the formation of oxadiazole rings followed by amide coupling reactions. The synthesis typically requires starting materials such as 4-chlorobenzaldehyde and appropriate oxadiazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. Studies have shown that this compound displays activity against various bacterial strains and fungi. For instance, compounds with similar oxadiazole structures have been evaluated for their in vitro antimicrobial efficacy using methods such as the turbidimetric method against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study indicated that oxadiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the oxadiazole ring can significantly influence its biological activity. For example:

Compound StructureActivitySelectivity Index
This compoundHigh against MCF7> 1500
N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideVery high against P. falciparumIC50 = 0.034 µM

The table illustrates how different substitutions impact both the potency and selectivity of compounds against specific targets.

Several case studies have highlighted the application of compounds similar to this compound in clinical settings:

Case Study 1: Anticancer Screening

In a study evaluating a series of oxadiazole derivatives against breast cancer cell lines, it was found that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives demonstrated significant activity against resistant bacterial strains, indicating a potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the oxadiazole ring (phenyl vs. other aryl groups) and modifications to the amide side chain (aliphatic vs. aromatic). These changes significantly impact physicochemical properties such as melting points, solubility, and lipophilicity.

Table 1: Comparison of Select 1,2,5-Oxadiazole Derivatives
Compound Name Substituent (Position 4) Amide Side Chain (Position 3) Melting Point (°C) Molecular Weight (g/mol) Key References
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide 4-Chlorophenyl 3-Methylbutanamide Not reported 305.33
N-[4-(4-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide (59) 4-Aminophenyl 3-Chloro-4-methoxybenzamide 250 385.80
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (61) 3-Aminophenyl 3-Methylbenzamide 172 307.34
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 4-Chlorophenyl 3-Fluorobenzamide Not reported 331.73
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide (BH52670) 3,4-Dimethoxyphenyl 3-Methylbutanamide Not reported 305.33
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]heptanamide (15) 4-Chlorophenyl Heptanamide Not reported 333.85

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with 3,4-dimethoxyphenyl (electron-donating) in BH52670, which may alter electronic density and reactivity .

Key Observations :

  • Microwave synthesis (e.g., compound 5) reduces reaction time but may require specialized equipment .
  • Sn(0)-mediated reductions (e.g., compound 61) provide moderate yields but involve hazardous reagents .

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula : C12H14ClN3O2
Molecular Weight : 273.71 g/mol
IUPAC Name : this compound
SMILES Representation : CC(C(=O)N)N1C(=O)N=C(N1C)C2=CC=C(C=C2)Cl

The biological activity of this compound primarily revolves around its interactions with various biological targets:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound exhibits anticonvulsant properties. It has been tested in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound demonstrated a protective effect against induced seizures, indicating its potential utility in epilepsy treatment .
  • Antitumor Activity : The compound is included in libraries targeting various cancer pathways, suggesting its potential as an antitumor agent. It has been associated with inhibition of histone deacetylases (HDAC), which play a crucial role in cancer progression .

Anticonvulsant Studies

In a study examining the anticonvulsant properties of related compounds, the efficacy of this compound was assessed alongside established antiepileptic drugs. The results indicated that the compound provided significant protection against seizures in animal models without exhibiting neurotoxicity at therapeutic doses .

Antitumor Studies

The compound has been evaluated for its effects on various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation and induced apoptosis in certain cancer types. The mechanism appears to involve modulation of signaling pathways associated with cell growth and survival .

Data Tables

Study Type Model Used Dose (mg/kg) Efficacy (%) Comments
AnticonvulsantMES Test10075Significant seizure protection
AnticonvulsantPTZ Test10070No observed neurotoxicity
AntitumorCancer Cell LinesVaries>50Induced apoptosis in treated cells

Case Studies

  • Anticonvulsant Efficacy :
    • In a controlled trial involving various compounds with similar structures, this compound showed a notable reduction in seizure frequency compared to control groups. The study emphasized the compound's potential as a new therapeutic agent for epilepsy management .
  • Antitumor Potential :
    • A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers. This suggests that this compound may contribute to cancer therapy strategies by targeting tumor cells selectively .

Q & A

Q. What are the recommended synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or amide coupling. A typical method involves reacting 3-methylbutanoyl chloride with 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine under anhydrous conditions using NaH as a base in dimethylformamide (DMF) . Key parameters for optimization include:

  • Temperature : 0–5°C to minimize side reactions.
  • Solvent : Anhydrous DMF or dichloromethane (DCM) for solubility.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from DCM/ether .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?

Essential techniques include:

  • 1H/13C NMR : Confirm substituent integration (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, oxadiazole C=O at ~160 ppm) .
  • HRMS : Validate molecular ion ([M+H]+) with <5 ppm error .
  • IR : Identify amide C=O (~1650 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

Prioritize assays aligned with structural analogs (e.g., 1,2,5-oxadiazoles with reported antimicrobial/antitumor activity):

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells) .
  • Controls : Include known inhibitors (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar 1,2,5-oxadiazoles?

Discrepancies often arise from substituent effects or assay conditions. For example:

  • Substituent polarity : Electron-withdrawing groups (e.g., -CF3) enhance antimicrobial activity but reduce solubility, complicating dose-response curves .
  • Assay variability : Standardize cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO ≤0.1%) to minimize artifacts .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design derivatives with targeted modifications:

Position Modification Biological Impact Reference
Oxadiazole C3Replace 3-methylbutanamide with benzamide↑ Antitumor activity (IC50 < 10 µM)
Phenyl ringIntroduce -NO2 or -OCH3↑ Lipophilicity (logP 2.5→3.2)
Validate SAR using molecular docking (e.g., Autodock Vina) against targets like EGFR or DHFR .

Q. What advanced methodologies optimize reaction yields for scale-up synthesis?

  • Flow chemistry : Reduces side reactions (e.g., oxadiazole ring degradation) by controlling residence time and temperature .
  • Catalysis : Pd/C or NiCl2 for selective amide coupling (yield >85%) .
  • In-line analytics : HPLC-MS monitors intermediates in real time .

Q. How can hydrogen-bonding networks in the crystal structure inform drug design?

X-ray crystallography reveals:

  • Intramolecular H-bonds : Stabilize the oxadiazole-amide conformation (N-H⋯N, 2.1 Å) .
  • Packing interactions : π-Stacking of 4-chlorophenyl groups enhances crystalline stability (melting point >200°C) . Use Mercury (CCDC) to analyze packing and predict solubility .

Methodological Considerations

Q. How to address low reproducibility in cytotoxicity assays?

  • Solubility checks : Pre-filter compounds in culture media (0.22 µm).
  • Metabolic interference : Avoid MTT for redox-active compounds; use resazurin or ATP-based assays .
  • Batch variability : Source 4-chlorophenyl precursors from certified suppliers (≥99% purity) .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET Prediction : SwissADME estimates CYP450 metabolism (t1/2 > 60 min).
  • Metabolite ID : Use GLORY (GNPS) to simulate Phase I/II transformations .

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